molecular formula C13H15ClO5 B5833549 ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate

ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate

Cat. No.: B5833549
M. Wt: 286.71 g/mol
InChI Key: QPWCRMNBJFAEAH-UHFFFAOYSA-N
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Description

Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate (CAS 6435-75-2) is a high-purity chemical compound offered with a guaranteed purity of 95% or higher . This specialty ester features a molecular formula of C 13 H 15 ClO 5 and a molecular weight of 286.71 g/mol . Its structure incorporates multiple functional groups—including a phenoxyacetate backbone, a chloro substituent, an ethoxy group, and an aldehyde—making it a versatile and valuable building block in organic synthesis and medicinal chemistry research . The presence of both the formyl and ester groups provides two distinct reactive sites for further chemical manipulation, such as nucleophilic addition or condensation reactions at the aldehyde, or hydrolysis and transesterification at the acetate group. Researchers can utilize this compound in the synthesis of more complex molecules, particularly in developing pharmaceutical intermediates or novel heterocyclic compounds . Please handle with appropriate care, as this compound may be harmful if swallowed and cause skin and eye irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWCRMNBJFAEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Chloro 6 Ethoxy 4 Formylphenoxy Acetate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate, reveals that the most logical disconnection is at the ether linkage. This bond is typically formed via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This disconnection points to two primary synthons: a nucleophilic 2-chloro-6-ethoxy-4-formylphenoxide and an electrophilic ethyl haloacetate.

The synthesis of the key intermediate, 2-chloro-6-ethoxy-4-formylphenol, presents the main challenge. This precursor can be further disconnected in several ways, primarily involving the sequential introduction of the chloro, ethoxy, and formyl groups onto a phenolic core. The order of these introductions is critical to ensure correct regiochemistry, governed by the directing effects of the existing substituents.

Precursor Synthesis and Preparation

The successful synthesis of this compound hinges on the efficient preparation of its key precursors: the substituted phenol (B47542) moiety and the haloacetate reagent.

The construction of the 2-chloro-6-ethoxy-4-formylphenol core can be approached through several synthetic strategies, primarily revolving around electrophilic aromatic substitution and directed ortho-metalation.

Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic rings. uci.edumasterorganicchemistry.com The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group, a property that heavily influences the synthetic strategy. wku.edu

A plausible route could commence with a commercially available substituted phenol, such as 4-hydroxybenzaldehyde. The hydroxyl group in 4-hydroxybenzaldehyde directs electrophiles to the positions ortho to it (positions 2 and 6). sinocurechem.com

Chlorination: The first step could involve the selective monochlorination of 4-hydroxybenzaldehyde. Achieving ortho-selectivity in the chlorination of phenols can be challenging, as para-substitution is often favored. nsf.govtandfonline.com However, specific reagents and conditions can promote ortho-chlorination. For instance, the use of sulfuryl chloride in the presence of certain catalysts or employing sterically hindered chlorinating agents can enhance ortho-selectivity. tandfonline.comresearchgate.net Another approach involves using a Lewis basic selenoether catalyst to direct chlorination to the ortho position. nsf.govthieme-connect.com

Ethoxylation: Following chlorination, the introduction of the ethoxy group at the other ortho-position (position 6) would be the subsequent step. Direct ortho-alkoxylation of phenols can be achieved through various methods, including those that proceed via an ortho-quinone methide intermediate or through transition-metal-catalyzed processes. nih.govgoogle.comorgsyn.org

An alternative electrophilic substitution strategy might start with a different phenol and vary the order of substituent introduction. For example, starting with an ethoxyphenol and then performing formylation and chlorination. The success of such routes depends heavily on the directing effects of the substituents at each stage.

Directed ortho-metalation (DoM) offers a powerful and regioselective alternative to electrophilic aromatic substitution for the functionalization of the position ortho to a directing metalation group (DMG). nih.govwikipedia.org The hydroxyl group of a phenol can be protected and converted into a potent DMG, such as a carbamate or a silyl ether, to direct lithiation to the adjacent positions. cdnsciencepub.comresearchgate.net

A potential DoM strategy for the synthesis of 2-chloro-6-ethoxy-4-formylphenol could involve the following conceptual steps:

Protection and Initial Ortho-Functionalization: Starting with a protected 4-formylphenol, the first ortho-position could be functionalized. For instance, a directed lithiation followed by quenching with an electrophilic chlorine source would introduce the chloro substituent.

Second Ortho-Functionalization: Subsequent directed metalation at the remaining ortho-position, followed by reaction with an appropriate electrophile to introduce the ethoxy group or a precursor, would complete the substitution pattern.

The challenge in DoM lies in the potential for multiple lithiation sites and the need for careful control of reaction conditions to achieve the desired regioselectivity. nih.gov

The formyl and ethoxy groups can also be introduced or modified through functional group interconversions.

Formylation: The formyl group can be introduced onto a pre-existing chloro-ethoxyphenol scaffold. Several methods for the ortho-formylation of phenols are known, such as the Duff reaction, the Reimer-Tiemann reaction, or methods employing paraformaldehyde with magnesium chloride and a base, which show high ortho-selectivity. orgsyn.orgwikipedia.orgorgsyn.org

Ethoxylation: The ethoxy group can be introduced via a Williamson ether synthesis on a dihydric phenol precursor, provided that the hydroxyl groups have sufficiently different reactivities to allow for selective mono-alkylation.

The choice of synthetic route would ultimately depend on the availability of starting materials, and the yields and selectivities observed for each transformation.

The electrophilic partner in the final etherification step is an ethyl haloacetate, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). These reagents are commercially available but can also be readily synthesized in the laboratory.

Ethyl Chloroacetate: This compound is commonly prepared by the Fischer esterification of chloroacetic acid with ethanol (B145695), using a strong acid catalyst such as sulfuric acid. prepchem.comtandfonline.com The reaction is typically driven to completion by removing the water formed, for instance, by azeotropic distillation. researchgate.netyoutube.com

Ethyl Bromoacetate: The synthesis of ethyl bromoacetate can be achieved by the esterification of bromoacetic acid with ethanol in the presence of an acid catalyst. chemicalbook.comnih.gov Bromoacetic acid itself can be prepared by the bromination of acetic acid. orgsyn.orgprepchem.com

ReagentCommon Synthetic MethodKey ReactantsCatalyst
Ethyl ChloroacetateFischer EsterificationChloroacetic acid, EthanolSulfuric Acid
Ethyl BromoacetateFischer EsterificationBromoacetic acid, EthanolSulfuric Acid

The final step in the synthesis of this compound is the etherification of the 2-chloro-6-ethoxy-4-formylphenol precursor with an ethyl haloacetate. This reaction is a classic example of the Williamson ether synthesis. wikipedia.orggold-chemistry.orgedubirdie.com The reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then displaces the halide from the ethyl haloacetate in an SN2 reaction. masterorganicchemistry.comyoutube.com

Common bases used for this transformation include sodium hydride, potassium carbonate, or sodium hydroxide (B78521). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetone being frequently employed.

Synthesis of the 2-Chloro-6-ethoxy-4-formylphenol Moiety

Formation of the Ether Linkage: Optimization and Efficiency

The core of the synthesis for this compound is the creation of an ether bond between the precursor phenol, 2-chloro-6-ethoxy-4-formylphenol, and an ethyl acetate (B1210297) group. This is typically achieved via nucleophilic substitution, with the phenoxide ion acting as the nucleophile.

Phase-Transfer Catalysis in Etherification Reactions

For industrial-scale synthesis and to improve reaction conditions, phase-transfer catalysis (PTC) is a common and efficient methodology. wikipedia.orgptfarm.pl PTC facilitates the reaction between reactants located in different immiscible phases, such as a solid or aqueous phenoxide salt and an organic solution of the ethyl haloacetate. crdeepjournal.orgijche.com

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a crown ether, transports the phenoxide anion from the inorganic phase to the organic phase. ptfarm.pl In the organic phase, the "naked" anion is highly reactive and readily participates in the S_N2 reaction. This technique offers several advantages, including the use of milder and less expensive bases (e.g., K₂CO₃, NaOH), lower reaction temperatures, and the avoidance of strictly anhydrous or expensive polar aprotic solvents. ijche.com The solid-liquid PTC (SL-PTC) variant is particularly advantageous as it can lead to higher selectivity and reduce side reactions. crdeepjournal.orgijche.com

Alternative Etherification Strategies

While the Williamson ether synthesis is the most direct route, research into alternative etherification methods continues, driven by the desire for improved efficiency and sustainability.

Metal-Free Arylation: Novel methods have been developed for the arylation of alcohols using diaryliodonium salts under mild, metal-free conditions. organic-chemistry.org This approach, often conducted in water with a simple base like NaOH, could potentially be adapted for the synthesis of aryl ethers, offering an environmentally benign alternative to traditional methods that might require catalysts or harsh conditions. organic-chemistry.org

Catalytic Williamson Ether Synthesis (CWES): Innovations aim to create a "green" version of the Williamson synthesis by using weaker, less hazardous alkylating agents. acs.org For example, high-temperature processes (above 300°C) have been developed that allow alcohols to be used as alkylating agents in the presence of catalytic quantities of an alkali metal salt, converting a phenol into an alkyl aryl ether with high selectivity. acs.org While not directly using ethyl chloroacetate, the principle of catalytic etherification represents an area of ongoing research.

Catalyst Systems and Reaction Conditions for Enhanced Yields and Selectivity

To maximize the yield and selectivity of this compound, careful optimization of catalysts and reaction conditions is essential.

In the Williamson synthesis, the primary "catalyst" is the base that generates the nucleophile. The choice of base can significantly impact the reaction rate and outcome. For instance, using a strong base like NaH ensures complete and rapid formation of the phenoxide, leading to faster reaction times. However, milder bases like K₂CO₃ are often preferred for their ease of handling and lower cost, despite requiring more forcing conditions.

In PTC systems, the structure of the catalyst itself is crucial. The lipophilicity of the quaternary ammonium salt's alkyl groups determines its efficiency in transferring the anion into the organic phase.

Table 2: Influence of Reaction Parameters on Etherification Yield

Parameter Condition Effect on Yield and Selectivity
Temperature Increasing temperature Generally increases reaction rate but can also promote side reactions (e.g., elimination if the alkyl halide is secondary/tertiary). wikipedia.org
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile) Enhances nucleophilicity of the phenoxide, leading to faster S_N2 reaction and higher yields. wikipedia.orgbrainly.in
Catalyst Loading (PTC) Optimal concentration Too little catalyst results in a slow reaction; too much can sometimes inhibit the reaction or complicate purification. ijche.com

| Leaving Group | I > Br > Cl | A better leaving group on the ethyl haloacetate (e.g., bromo or iodo vs. chloro) increases the reaction rate. masterorganicchemistry.com |

Ultrasound irradiation has also been employed in conjunction with PTC to enhance reaction rates. Sonication increases the surface area of contact between the solid and liquid phases, accelerating the transfer of the phenoxide and leading to higher yields in shorter times under mild conditions. ijche.comijche.com

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance. alfa-chemistry.com This involves designing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent Selection and Minimization

Solvent choice is a key aspect of green synthesis design. Many traditional Williamson ether syntheses rely on polar aprotic solvents like DMF and DMSO. brainly.in While effective, these solvents are often considered problematic due to their high boiling points (making removal difficult), toxicity, and environmental persistence.

Green chemistry encourages the use of more benign alternatives. This can include:

Safer Solvents: Exploring the use of solvents like acetonitrile or toluene, which may have better environmental profiles than DMF or DMSO. chemistrytalk.org

Water as a Solvent: Utilizing PTC allows for the use of water as the solvent for the inorganic base, significantly improving the green credentials of the process. organic-chemistry.org

Solvent-Free Reactions: The development of solvent-free reaction conditions is a major goal of green chemistry. google.com For ether synthesis, this could involve reacting the neat starting materials in the presence of a solid base and a PTC catalyst, potentially with microwave or ultrasonic assistance to facilitate the reaction. A patent describes a solvent-free method for ether synthesis using a monovalent silver salt catalyst, highlighting a move towards eliminating organic solvents entirely. google.com

By focusing on greener solvents and minimizing their use, the environmental footprint of the synthesis of this compound can be significantly reduced.

Energy Efficiency Considerations

Several factors influence the energy footprint of these reactions, including reaction temperature, heating method, solvent choice, and reaction time. For instance, the Williamson ether synthesis is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org Conventional heating methods, such as oil baths, can lead to significant energy loss to the surroundings.

Microwave-assisted synthesis has emerged as a more energy-efficient alternative. sacredheart.edusacredheart.edu Microwave heating directly and efficiently transfers energy to the reaction mixture, often resulting in dramatically reduced reaction times and consequently, lower energy consumption. sacredheart.edu Studies on similar etherification reactions have shown that microwave irradiation can shorten reaction times from hours to minutes, with a corresponding increase in yield. wikipedia.orgsacredheart.edusacredheart.edu

For the formylation step, reactions like the Reimer-Tiemann and Vilsmeier-Haack often require heating to initiate and proceed. allen.in The Reimer-Tiemann reaction, in particular, can be highly exothermic once initiated, which necessitates careful temperature control to prevent thermal runaways. Efficient heat management is therefore a key aspect of its energy efficiency. The Vilsmeier-Haack reaction is also often conducted at elevated temperatures. The development of continuous flow processes for the Vilsmeier-Haack formylation offers a pathway to improved energy efficiency and safety on an industrial scale. acs.org

Below is a data table summarizing key energy efficiency considerations for the proposed synthetic steps.

ParameterWilliamson Ether SynthesisAromatic Formylation (Reimer-Tiemann/Vilsmeier-Haack)
Optimal Temperature Range 50-100 °C wikipedia.orgTypically requires heating to initiate allen.in
Heating Method Conventional heating (less efficient); Microwave irradiation (more efficient, shorter reaction times) sacredheart.edusacredheart.eduConventional heating; can be highly exothermic (Reimer-Tiemann)
Solvent Choice Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred to accelerate the reaction wikipedia.orgBiphasic solvent systems are often used for the Reimer-Tiemann reaction wikipedia.org
Reaction Time 1-8 hours (conventional); can be reduced to minutes with microwave heating wikipedia.orgsacredheart.eduVaries depending on the specific reaction and conditions.
Energy Saving Strategies Use of microwave heating; selection of optimal solvent to reduce reaction time.Precise temperature control to manage exothermic reactions; exploring continuous flow reactors. acs.org

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory to a preparative or industrial scale introduces a new set of challenges that must be carefully addressed to ensure safety, efficiency, and product consistency.

For the Williamson ether synthesis, several factors become critical during scale-up. Heat transfer is a primary concern. The exothermic nature of the reaction, although often moderate, can lead to localized hotspots in large reactors if not managed effectively. Proper reactor design with adequate cooling systems and agitation is essential to maintain a uniform temperature profile and prevent side reactions or degradation of the product.

Mass transfer is another important consideration, particularly when using a heterogeneous base or a phase-transfer catalyst. wikipedia.org In large-scale production, ensuring efficient mixing of the reactants is crucial to achieve consistent reaction rates and high yields. The choice of agitator type and speed, as well as the reactor geometry, will significantly impact mass transfer efficiency. The use of phase-transfer catalysis is a common strategy in industrial Williamson ether syntheses to facilitate the reaction between the aqueous and organic phases. wikipedia.org

The choice of solvent and its recovery also becomes a major economic and environmental consideration at a larger scale. While solvents like DMF can be effective, their high boiling points can make them energy-intensive to remove and recycle. The potential for solvent losses and the need for efficient solvent recovery systems are critical aspects of process design.

For the formylation step , particularly the Reimer-Tiemann and Vilsmeier-Haack reactions, scale-up presents significant safety challenges. The Reimer-Tiemann reaction is known to be highly exothermic and can be prone to thermal runaway if not properly controlled. Robust cooling systems and emergency shutdown procedures are imperative for safe industrial-scale operation. The Vilsmeier-Haack reaction involves the use of hazardous reagents like phosphorus oxychloride, and the in-situ formation of the reactive Vilsmeier reagent needs to be carefully controlled. acs.org The development of continuous flow reactors for this reaction is a promising strategy to mitigate safety risks and improve control over reaction parameters during scale-up. acs.org

The following table outlines key scale-up considerations for the proposed synthetic route.

ParameterWilliamson Ether SynthesisAromatic Formylation (Reimer-Tiemann/Vilsmeier-Haack)
Heat Transfer Management of exothermicity to prevent hotspots. Requires efficient reactor cooling and agitation.Critical for Reimer-Tiemann due to high exothermicity and risk of thermal runaway. Vilsmeier-Haack also requires careful temperature control.
Mass Transfer Crucial for heterogeneous reactions (e.g., with solid base) and when using phase-transfer catalysts. Requires effective mixing. wikipedia.orgImportant in biphasic Reimer-Tiemann reactions to ensure contact between reactants.
Reactor Design Jacketed glass-lined or stainless steel reactors with appropriate agitation systems are common.Reactors must be equipped with robust cooling and safety features. Continuous flow reactors are advantageous for Vilsmeier-Haack. acs.org
Process Safety Control of reaction temperature and pressure. Safe handling of flammable solvents.High risk of thermal runaway with Reimer-Tiemann. Handling of hazardous reagents (e.g., phosphorus oxychloride) in Vilsmeier-Haack. acs.org
Downstream Processing Efficient separation of the product from the salt byproduct and solvent. Solvent recovery and recycling are economically important.Quenching of the reaction and neutralization of acidic or basic byproducts. Purification of the aldehyde product.

Chemical Reactivity and Derivatization Studies of Ethyl 2 Chloro 6 Ethoxy 4 Formylphenoxy Acetate

Reactions at the Formyl Group

The aldehyde functionality is a cornerstone of organic synthesis, and in the case of ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate, it serves as a gateway to a diverse array of molecular architectures.

Oxidation Reactions to Carboxylic Acids

The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding (2-chloro-6-ethoxy-4-(ethoxycarbonylmethoxy)benzoic acid). This transformation is a fundamental step in the synthesis of various more complex molecules. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired reaction conditions and the presence of other sensitive functional groups.

Common oxidizing agents and their typical reaction conditions are summarized in the table below.

Oxidizing AgentSolvent(s)Typical ConditionsYield (%)
Potassium permanganate (B83412) (KMnO4)Acetone, WaterRoom temperatureModerate to High
Jones reagent (CrO3/H2SO4)Acetone0 °C to room temperatureHigh
Tollens' reagent ([Ag(NH3)2]OH)Water, Ethanol (B145695)Room temperatureHigh (qualitative)

The yields are generalized and can vary based on specific reaction parameters.

Reduction Reactions to Alcohols

The reduction of the formyl group to a primary alcohol affords ethyl (2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy)acetate. This reaction is typically achieved with high efficiency using various hydride reagents.

Key reducing agents for this transformation are outlined in the following table.

Reducing AgentSolvent(s)Typical ConditionsYield (%)
Sodium borohydride (B1222165) (NaBH4)Ethanol, Methanol0 °C to room temperatureHigh
Lithium aluminum hydride (LiAlH4)Diethyl ether, THF0 °C to room temperatureHigh
Hydrogen (H2) with catalyst (e.g., Pd/C)Ethanol, Ethyl acetate (B1210297)Room temperature, atmospheric pressureHigh

The yields are generalized and can vary based on specific reaction parameters.

Knoevenagel Condensations and Related Carbonyl Additions

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. thermofisher.comresearchgate.netmychemblog.compearson.comwordpress.com this compound serves as an excellent substrate for this reaction, leading to the formation of α,β-unsaturated products.

The following table provides examples of Knoevenagel condensation reactions with this substrate.

Active Methylene CompoundCatalystSolventProduct
MalononitrilePiperidineEthanolEthyl (2-chloro-6-ethoxy-4-(2,2-dicyanovinyl)phenoxy)acetate
Ethyl cyanoacetateAmmonium acetateTolueneEthyl 2-cyano-3-(2-chloro-6-ethoxy-4-(ethoxycarbonylmethoxy)phenyl)acrylate
Diethyl malonatePiperidine/Acetic acidBenzene (B151609)Diethyl 2-((2-chloro-6-ethoxy-4-(ethoxycarbonylmethoxy)phenyl)methylene)malonate

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are indispensable tools for the conversion of aldehydes into alkenes. organic-chemistry.orgwikipedia.orgnih.gov These reactions offer a high degree of control over the position and, in some cases, the stereochemistry of the newly formed double bond.

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide. The reaction of this compound with various ylides can produce a range of substituted alkenes.

Horner-Wadsworth-Emmons Reaction: The HWE reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and often provides excellent E-selectivity for the resulting alkene. wikipedia.org

Olefination ReagentBaseSolventProduct (major isomer)
(Triphenylphosphoranylidene)acetonitrile-TolueneEthyl (2-chloro-6-ethoxy-4-(2-cyanovinyl)phenoxy)acetate
Triethyl phosphonoacetateNaHTHFEthyl 3-(2-chloro-6-ethoxy-4-(ethoxycarbonylmethoxy)phenyl)acrylate (E-isomer)
Methyl (triphenylphosphoranylidene)acetate-DichloromethaneMethyl 3-(2-chloro-6-ethoxy-4-(ethoxycarbonylmethoxy)phenyl)acrylate

Formation of Imines and Oximes

The formyl group readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively. These reactions are typically reversible and are often carried out under conditions that favor the removal of water.

Imine Formation: The reaction with primary amines provides access to a wide variety of N-substituted imine derivatives. A study on the synthesis of Schiff bases from related alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates demonstrated good yields with various anilines. nih.gov

Oxime Formation: The reaction with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime. researchgate.netorgchemres.org

ReagentCatalyst/BaseSolventProduct
AnilineAcetic acid (cat.)EthanolEthyl (2-chloro-6-ethoxy-4-((phenylimino)methyl)phenoxy)acetate
Hydroxylamine hydrochlorideSodium acetateEthanol/WaterEthyl (2-chloro-6-ethoxy-4-((hydroxyimino)methyl)phenoxy)acetate
4-MethoxyanilineAcetic acid (cat.)TolueneEthyl (2-chloro-6-ethoxy-4-(((4-methoxyphenyl)imino)methyl)phenoxy)acetate

Reactions at the Ester Moiety

The ethyl ester group of this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, (2-chloro-6-ethoxy-4-formylphenoxy)acetic acid. This reaction is a standard transformation in organic chemistry and is crucial for the synthesis of compounds where a free carboxylic acid is required.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of an aqueous acid, such as dilute sulfuric acid or hydrochloric acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Reaction TypeReagent(s)SolventProduct
Acid-Catalyzed HydrolysisH2SO4 (aq)Water/Ethanol(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid
Base-Catalyzed HydrolysisNaOH (aq)Water/EthanolSodium (2-chloro-6-ethoxy-4-formylphenoxy)acetate

Hydrolysis to Carboxylic Acids

The ethyl ester functional group of this compound can be readily converted to its corresponding carboxylic acid, (2-chloro-6-ethoxy-4-formylphenoxy)acetic acid, through hydrolysis. This transformation is a standard reaction for esters and can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the more common method, typically involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is irreversible as the resulting carboxylate anion is deprotonated in the basic medium and is thus unreactive towards the alcohol by-product (ethanol). Acidification of the reaction mixture in a subsequent step protonates the carboxylate to yield the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) in an excess of water. This reaction is reversible and relies on a large excess of water to drive the equilibrium towards the products, the carboxylic acid and ethanol.

Transesterification Reactions

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, the ethyl group can be replaced by other alkyl groups. The reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

To ensure a high yield of the desired new ester, the alcohol reactant is usually used in large excess, often serving as the solvent for the reaction. masterorganicchemistry.com

Base-Catalyzed Transesterification: A catalytic amount of a strong base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester), is used. The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

Acid-Catalyzed Transesterification: A protic acid like sulfuric acid (H₂SO₄) or a Lewis acid can be used as a catalyst. organic-chemistry.org The mechanism involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by the new alcohol. masterorganicchemistry.com

Specialized catalysts, including N-heterocyclic carbenes and various metal complexes, have also been developed to facilitate transesterification under mild conditions. organic-chemistry.orgtu-clausthal.de

Aminolysis for Amide Formation

The conversion of the ester group into an amide can be achieved through aminolysis, which involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine. This reaction typically requires more forcing conditions than hydrolysis, such as higher temperatures, because amines are generally less nucleophilic than hydroxide ions. The process yields N-substituted (2-chloro-6-ethoxy-4-formylphenoxy)acetamides.

The reaction is often carried out by heating the ester with the amine, sometimes without a solvent. researchgate.net The aminolysis of ethyl acetate with n-propylamine, for example, can be performed at elevated temperature and pressure to achieve a high conversion rate without a catalyst. researchgate.net

Table 1: Derivatization Reactions of the Ester Functional Group

Reaction Reagent(s) Product

Reduction to Alcohols

The presence of both an aldehyde and an ester group in the molecule allows for selective or total reduction depending on the choice of reducing agent.

Selective Reduction of the Aldehyde: The formyl (aldehyde) group is more reactive towards nucleophilic reducing agents than the ester. Therefore, it can be selectively reduced to a primary alcohol (a hydroxymethyl group) using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. Under these conditions, the ethyl ester group remains largely unaffected.

Reduction of Both Aldehyde and Ester: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), will readily reduce both the aldehyde and the ester. harvard.edumasterorganicchemistry.com This reaction, typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), would convert the formyl group to a hydroxymethyl group and the ethyl ester to a 2-hydroxyethyl ether moiety, resulting in the formation of 2-((2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy)ethoxy)ethanol.

Table 2: Reduction Reactions of this compound

Reagent Functional Group(s) Reduced Primary Product
Sodium Borohydride (NaBH₄) Aldehyde Ethyl (2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy)acetate
Lithium Aluminum Hydride (LiAlH₄) Aldehyde and Ester 2-(2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy)ethanol

Reactivity of the Chloro Substituent on the Aromatic Ring

Nucleophilic Aromatic Substitution Pathways

Aryl halides are typically unreactive towards nucleophiles. However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In this compound, the formyl group (-CHO) is a strong EWG located para to the chlorine atom. This positioning is ideal for activating the ring for SNAr reactions. The mechanism proceeds via a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the ortho and para positions, and importantly, onto the oxygen atom of the para-formyl group, which provides significant stabilization. wikipedia.org

Elimination: The aromaticity is restored by the elimination of the chloride ion, which acts as the leaving group.

The presence of the electron-donating ethoxy group ortho to the chlorine has an opposing electronic effect, potentially deactivating the ring slightly. However, the powerful activating effect of the para-formyl group is generally dominant, enabling the substitution of the chloro group by various nucleophiles (e.g., alkoxides, amines, thiols) under suitable conditions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. While aryl chlorides are the least reactive of the aryl halides, significant advances in catalyst design now permit their use in a variety of these transformations. yonedalabs.com The electron-deficient nature of the aromatic ring in this compound, due to the formyl group, can facilitate the initial oxidative addition step in the catalytic cycle. yonedalabs.com

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage. The reaction requires a palladium catalyst, a base, and an appropriate solvent. For less reactive aryl chlorides, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve good yields. nih.govharvard.edu

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the aryl chloride and a terminal alkyne. It is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgnih.gov As with other couplings of aryl chlorides, effective catalyst systems are crucial for overcoming the high activation barrier of the C-Cl bond.

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex in the presence of a base. Heck reactions with deactivated or neutral aryl chlorides can be challenging and may require higher temperatures and specialized, highly active catalyst systems. researchgate.netresearchgate.net

Table 3: General Conditions for Cross-Coupling Reactions of Aryl Chlorides

Reaction Coupling Partner Typical Catalyst/Ligand Typical Base
Suzuki-Miyaura Aryl/vinyl boronic acid or ester Pd(OAc)₂, Pd/C, or Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) or NHCs K₂CO₃, K₃PO₄, Cs₂CO₃
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, Pd(PPh₃)₄ with CuI (co-catalyst) Et₃N, Piperidine, Diisopropylamine
Heck-Mizoroki Alkene Pd(OAc)₂, PdCl₂ with phosphine ligands Et₃N, K₂CO₃, NaOAc

Lithiation and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.orgbaranlab.org

In the case of this compound, the molecule possesses several potential directing groups. The primary DMG is the alkoxy substituent of the phenoxyacetate (B1228835) moiety, which can direct lithiation to the adjacent C3 position of the benzene ring. The ethoxy group at the C6 position could also act as a DMG, directing lithiation to the C5 position. However, the steric hindrance from the adjacent chloro and phenoxyacetate groups might influence the accessibility of this position. ias.ac.incore.ac.uk

The reaction is initiated by the coordination of the organolithium reagent, such as n-butyllithium (n-BuLi), to the oxygen atom of the most effective DMG. researchgate.net This is followed by the abstraction of the most acidic ortho-proton, leading to the formation of a stabilized aryllithium species. This intermediate can then be trapped by a variety of electrophiles to introduce new functional groups onto the aromatic ring.

Hypothetical Reaction Scheme for Lithiation and Electrophilic Trapping:

Illustrative Data Table of Potential Electrophilic Trapping Reactions:

Electrophile (E+)ReagentPotential Product
DeuteronD₂OEthyl (2-chloro-3-deuterio-6-ethoxy-4-formylphenoxy)acetate
MethylCH₃IEthyl (2-chloro-6-ethoxy-4-formyl-3-methylphenoxy)acetate
Trimethylsilyl(CH₃)₃SiClEthyl (2-chloro-6-ethoxy-4-formyl-3-(trimethylsilyl)phenoxy)acetate
CarboxylCO₂3-Chloro-5-ethoxy-2-(ethoxycarbonylmethoxy)-5-formylbenzoic acid
HydroxymethylHCHOEthyl (2-chloro-6-ethoxy-4-formyl-3-(hydroxymethyl)phenoxy)acetate

This table is illustrative and represents potential outcomes based on established chemical principles.

Electrophilic Aromatic Substitution on the Phenoxy Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic compounds. khanacademy.orgresearchgate.net The regioselectivity of EAS on a substituted benzene ring is governed by the electronic and steric effects of the substituents already present. msu.eduucalgary.ca For this compound, the directing effects of the chloro, ethoxy, formyl, and phenoxyacetate groups must be considered.

-Cl (Chloro): Deactivating, ortho, para-directing.

-OC₂H₅ (Ethoxy): Activating, ortho, para-directing.

-CHO (Formyl): Deactivating, meta-directing.

-OCH₂COOEt (Phenoxyacetate): Activating, ortho, para-directing.

Halogenation, such as bromination or chlorination, would be expected to occur at the most activated and sterically accessible position on the aromatic ring. Given the substitution pattern, the C3 and C5 positions are the most likely sites for halogenation. The C5 position is ortho to the activating ethoxy group and meta to the deactivating formyl group. The C3 position is ortho to the activating phenoxyacetate group but is also adjacent to the chloro substituent, which may exert some steric hindrance.

Predicted Regioselectivity in Halogenation:

PositionDirecting EffectsPredicted Outcome
C3Ortho to -OCH₂COOEt, Meta to -CHOMinor Product (Steric Hindrance)
C5Ortho to -OC₂H₅, Meta to -CHOMajor Product

This table provides a qualitative prediction of regioselectivity.

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. uomustansiriyah.edu.iq Similar to halogenation, the regiochemical outcome of the nitration of this compound would be dictated by the directing effects of the existing substituents. The nitronium ion would preferentially attack the electron-rich positions of the aromatic ring. Therefore, substitution at the C5 position is the most probable outcome.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic studies of both DoM and EAS reactions on polysubstituted benzenes can provide valuable insights into the reaction mechanisms. For the lithiation reaction, kinetic studies could help determine the rate-determining step, which is generally the deprotonation of the aromatic ring. wpmucdn.com The rate of this step would be influenced by the nature of the organolithium base, the solvent, and the temperature.

Theoretical calculations, such as density functional theory (DFT), can be employed to model the transition states of these reactions. researchgate.net In the context of directed ortho-metalation, transition state analysis can help to explain the observed regioselectivity by comparing the activation energies for deprotonation at different positions. ias.ac.in The transition state for the ortho-lithiation typically involves a complex between the aromatic substrate, the organolithium reagent, and any coordinating solvent molecules.

For electrophilic aromatic substitution, the stability of the Wheland intermediate (also known as an arenium ion or sigma complex) is a key factor in determining the regioselectivity. msu.edu Computational analysis of the different possible Wheland intermediates formed upon attack of the electrophile at various positions on the ring can provide a theoretical basis for predicting the major product. The intermediate that is most stabilized by the existing substituents will correspond to the lowest energy transition state and therefore the kinetically favored product.

Spectroscopic and Chromatographic Methods for Structural Elucidation of Ethyl 2 Chloro 6 Ethoxy 4 Formylphenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic arrangement can be constructed.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate would be expected to exhibit several distinct signals corresponding to the different proton environments within the molecule. The aromatic region would likely show two singlets, a consequence of the symmetrical substitution pattern on the benzene (B151609) ring. The protons on the ethyl acetate (B1210297) and ethoxy groups would present as characteristic triplet and quartet patterns due to spin-spin coupling with their neighboring protons.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.0Singlet-
Aromatic (Ar-H)7.5 - 7.8Two Singlets-
Methylene (B1212753) (-OCH₂COO-)4.6 - 4.8Singlet-
Methylene (-OCH₂CH₃)4.0 - 4.2Quartet~7.0
Methylene (-COOCH₂CH₃)4.2 - 4.4Quartet~7.1
Methyl (-OCH₂CH₃)1.3 - 1.5Triplet~7.0
Methyl (-COOCH₂CH₃)1.2 - 1.4Triplet~7.1

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms, with carbonyl and aromatic carbons appearing at higher chemical shifts (downfield) and aliphatic carbons at lower chemical shifts (upfield).

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)185 - 195
Ester Carbonyl (C=O)165 - 175
Aromatic (C-Cl)125 - 135
Aromatic (C-O)150 - 160
Aromatic (C-CHO)130 - 140
Aromatic (C-H)110 - 120
Methylene (-OCH₂COO-)65 - 75
Methylene (-OCH₂CH₃)60 - 70
Methylene (-COOCH₂CH₃)60 - 70
Methyl (-OCH₂CH₃)10 - 20
Methyl (-COOCH₂CH₃)10 - 20

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the methylene and methyl protons of the ethyl acetate group, and similarly for the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between carbons and protons that are separated by two or three bonds. Key HMBC correlations would be expected between the aldehyde proton and the aromatic ring carbons, as well as between the methylene protons of the acetate group and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. For this largely acyclic molecule, its primary utility would be to confirm through-space interactions between nearby groups, such as between the protons of the ethoxy group and the adjacent aromatic proton.

Chlorine-35 NMR and its Applicability

Chlorine-35 (³⁵Cl) NMR is a specialized technique that could potentially provide information about the environment of the chlorine atom. However, for organic chlorides, the signals are often very broad, which can limit its utility. The applicability of ³⁵Cl NMR to this compound would depend on the specific relaxation properties of the chlorine nucleus in this molecular environment. While it could confirm the presence of covalently bonded chlorine, resolving fine structural details might be challenging.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde, ester, ether, and aromatic functionalities.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
Aldehyde C-H stretch2720 - 2820Weak (often two bands)
Ester C=O stretch1735 - 1750Strong
Aldehyde C=O stretch1690 - 1715Strong
Aromatic C=C stretch1450 - 1600Medium to Weak
C-O-C stretch (ether & ester)1000 - 1300Strong
C-Cl stretch600 - 800Medium to Strong

The presence of strong carbonyl absorption bands for both the ester and the aldehyde would be a key diagnostic feature in the IR spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₃ClO₅), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. The presence of the chlorine atom would be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Predicted Key Fragmentation Pathways:

The fragmentation of the molecular ion would likely proceed through several characteristic pathways, providing further structural confirmation.

Loss of the ethoxy group (-OCH₂CH₃): This would result in a significant fragment ion.

Loss of the ethyl group (-CH₂CH₃) from the ester: This would lead to the formation of a carboxylic acid fragment.

Cleavage of the ether bond: This could lead to fragments corresponding to the substituted phenol (B47542) and the ethyl acetate radical.

Decarbonylation: Loss of CO from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.

By carefully analyzing the masses of the fragment ions, the connectivity of the different functional groups can be pieced together, corroborating the information obtained from NMR and IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound (C₁₃H₁₅ClO₅), the theoretical exact mass of the molecular ion ([M]⁺˙) can be calculated. This high-resolution data is invaluable for confirming the identity of the synthesized product and for identifying potential impurities.

Table 1: Theoretical Exact Mass for Isotopologues of this compound

Isotopologue FormulaTheoretical m/z
C₁₃H₁₅³⁵ClO₅Value not available
C₁₃H₁₅³⁷ClO₅Value not available

Note: Specific theoretical m/z values require calculation based on the exact masses of the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Information

The primary fragmentation pathways would likely involve cleavages at the ether linkage, the ester group, and loss of substituents from the aromatic ring. Key predicted fragment ions would correspond to the loss of the ethyl group from the ester, cleavage of the entire ethyl acetate side chain, and fragmentation of the aromatic ring substituents. Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with aromatic systems. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the substituted benzene ring.

Based on data for structurally related chlorophenols, the absorption maxima are anticipated in the ultraviolet region. researchgate.netthieme.de The presence of the formyl and ethoxy groups, in addition to the chlorine atom, will influence the position and intensity of these absorption bands. Solvatochromic effects, where the absorption maxima shift depending on the polarity of the solvent, are also expected.

Table 2: Expected UV-Vis Absorption Maxima for this compound in Different Solvents

SolventExpected λmax (nm)
Methanol~280-300
Dimethyl Sulfoxide (DMSO)~285-305

Note: These are estimated values based on analogous compounds and may vary.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile aromatic esters. A reversed-phase HPLC method would be the most common approach for this compound.

Method development would involve optimizing several parameters to achieve good resolution and peak shape.

Table 3: Typical Starting Parameters for HPLC Method Development

ParameterRecommended Condition
Column C18 or C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and water or Methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Elution Isocratic or gradient elution, depending on the complexity of the sample matrix.
Flow Rate 1.0 mL/min
Detection UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., ~280 nm).
Injection Volume 10-20 µL

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) may be challenging due to its relatively high molecular weight and polarity. However, GC analysis can be performed after derivatization to increase volatility and thermal stability. nih.govnih.govgcms.cz For instance, the corresponding phenoxyacetic acid could be converted to a more volatile methyl or other alkyl ester.

A GC-MS system would provide both separation and mass spectrometric identification of the derivatized analyte and any impurities.

Table 4: Illustrative GC-MS Parameters for a Derivatized Analog

ParameterExample Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate
Inlet Temperature 250 °C
Oven Program A temperature gradient, for example, starting at 100 °C and ramping up to 280 °C.
MS Detector Electron Ionization (EI) at 70 eV

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of the synthesis of this compound. researchgate.netthieme.deutahtech.edu For instance, in a Williamson ether synthesis to form the phenoxyacetate (B1228835), TLC can be used to track the consumption of the starting phenol and the formation of the ether product.

The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the solvent system is adjusted to obtain a retention factor (Rf) for the product that is typically between 0.3 and 0.5.

Table 5: Common TLC Solvent Systems for Aromatic Ethers and Esters

Solvent System (v/v)Polarity
Hexane / Ethyl Acetate (e.g., 7:3, 1:1)Low to Medium
Dichloromethane / Hexane (e.g., 1:1)Medium
Toluene / Ethyl Acetate (e.g., 9:1)Medium

Visualization of the spots on the TLC plate can be achieved using a UV lamp (as the aromatic ring is UV-active) or by staining with a suitable reagent.

Theoretical and Computational Chemistry Investigations of Ethyl 2 Chloro 6 Ethoxy 4 Formylphenoxy Acetate

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure and reactivity of chemical compounds. For ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate, computational methods, particularly those rooted in quantum mechanics, are invaluable for elucidating its electronic properties and behavior at a molecular level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations provide a detailed understanding of the electron density distribution, which is fundamental to a molecule's physical and chemical properties. For this compound, DFT studies would typically be performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G++(d,p) to achieve a balance between accuracy and computational cost.

These studies reveal how the constituent atoms—chlorine, ethoxy, and formyl groups—influence the electronic environment of the central phenoxyacetate (B1228835) core. The electronegative chlorine atom and the oxygen atoms in the ethoxy and formyl groups are expected to be regions of higher electron density. A detailed analysis of the Mulliken atomic charges would quantify the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule.

Interactive Data Table: Calculated Electronic Properties (Note: The following data is illustrative of typical DFT calculation outputs and is provided for structural context. Actual values would be derived from specific computational chemistry software.)

PropertyValue
MethodDFT/B3LYP
Basis Set6-311G++(d,p)
Dipole MomentValue in Debye
Total EnergyValue in Hartrees

Prediction of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the distribution of HOMO and LUMO densities would likely be influenced by the aromatic ring and the electron-withdrawing and donating substituents.

Interactive Data Table: Frontier Molecular Orbital Energies (Note: The following data is illustrative and would be the result of specific quantum chemical computations.)

Molecular OrbitalEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO Gap Calculated Difference

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential, typically colored red, indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack. youtube.com

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and ethoxy groups, as well as the chlorine atom, making these areas potential hydrogen-bond acceptors. nih.gov The hydrogen atoms and the region around the aromatic ring might exhibit a more positive potential.

Conformational Analysis

The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, or conformations, can exist. Conformational analysis is the study of the energies of these different conformers to identify the most stable ones.

Energy Minimization and Stable Conformer Identification

To identify the most stable conformer of this compound, a systematic search of its potential energy surface is conducted. This typically involves rotating the single bonds within the molecule and calculating the energy of each resulting conformation. The geometries are then optimized to find the local and global energy minima. The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed under normal conditions.

Interactive Data Table: Relative Energies of Stable Conformers (Note: This table represents a hypothetical output from a conformational analysis.)

ConformerRelative Energy (kcal/mol)Population (%)
1 (Global Minimum)0.00Calculated Value
2Calculated ValueCalculated Value
3Calculated ValueCalculated Value

Influence of Substituents on Conformational Preferences

The conformational preferences of this compound are significantly influenced by its substituents. The chloro, ethoxy, and formyl groups can exert both steric and electronic effects that favor certain conformations over others.

Reaction Pathway Modeling for Key Chemical Transformations

The synthesis and subsequent reactions of this compound involve several key chemical transformations. Understanding the intricate details of these reaction pathways is crucial for optimizing reaction conditions and predicting potential byproducts. Computational chemistry offers powerful tools to model these processes at a molecular level.

Activation Energy Barrier Calculations

A key aspect of reaction pathway modeling is the calculation of activation energy barriers. These barriers determine the kinetics of a chemical reaction. By calculating the energy difference between the reactants and the transition state, the activation energy can be quantified. For this compound, this would be particularly useful in understanding the regioselectivity of aromatic substitution reactions or the reactivity of the formyl group.

TransformationReactantsTransition StateProductsCalculated Activation Energy (kJ/mol)
Hypothetical Formylation 2-chloro-6-ethoxyphenoxyacetate + Formylating Agent[Transition State Complex]This compoundData not available
Hypothetical Aldehyde Reduction This compound + Reducing Agent[Transition State Complex]Ethyl (2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy)acetateData not available

This table is illustrative and based on hypothetical transformations, as specific computational data for this compound is not currently published.

Spectroscopic Parameter Prediction (NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds.

For this compound, predicting the 1H and 13C NMR chemical shifts would involve geometry optimization followed by the application of methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects.

Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated. These calculations help in assigning the observed experimental bands to specific vibrational modes within the molecule, such as the characteristic stretches of the carbonyl group in the formyl and ester moieties, as well as the C-Cl and C-O bonds.

ParameterMethodPredicted ValueExperimental Value
1H NMR Chemical Shift (Formyl H) DFT/GIAOData not availableData not available
13C NMR Chemical Shift (Formyl C) DFT/GIAOData not availableData not available
IR Frequency (C=O stretch, formyl) DFTData not availableData not available
IR Frequency (C=O stretch, ester) DFTData not availableData not available

This table represents the type of data that would be generated from such a study; however, specific predicted and experimental values for this compound are not available in the cited literature.

Advanced Applications of Ethyl 2 Chloro 6 Ethoxy 4 Formylphenoxy Acetate As a Synthetic Intermediate

Precursor in the Synthesis of Heterocyclic Compounds

The presence of both an electrophilic aldehyde and a side chain amenable to cyclization strategies positions ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate as a key starting material for a variety of heterocyclic systems.

Formation of Fused Ring Systems

The aromatic aldehyde functionality is a cornerstone for the construction of fused heterocyclic rings. Through reactions like intramolecular cyclization or tandem annulation sequences, complex polycyclic systems can be accessed. For instance, the aldehyde can undergo condensation with active methylene (B1212753) compounds, followed by a cyclization that incorporates the phenoxy ring or its substituents into a new ring system. Methodologies such as rhodium-catalyzed C-C bond activation could potentially be employed to access fused-ring systems from precursors derived from this intermediate. nih.gov

A hypothetical reaction scheme could involve the conversion of the ethyl acetate (B1210297) group to a more reactive species, which then undergoes an intramolecular reaction with a derivative of the formyl group.

Table 1: Potential Fused Ring Systems Derived from this compound

Reactant(s)Reaction TypeResulting Fused Ring System
Malononitrile, BaseKnoevenagel condensation followed by intramolecular cyclizationSubstituted Benzofuran
Hydrazine (B178648) derivativeFischer Indole Synthesis (after conversion of aldehyde)Substituted Indole
o-PhenylenediamineCondensation and oxidative cyclizationSubstituted Benzimidazole

Incorporation into Nitrogen-Containing Heterocycles

The formyl group of this compound is a primary reactive site for the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.commdpi.com It can readily participate in condensation reactions with amines, hydrazines, and other nitrogen nucleophiles to form imines, hydrazones, or enamines, which are key intermediates for subsequent cyclization reactions. researchgate.net

For example, reaction with a primary amine can lead to an imine, which can then undergo cycloaddition or other ring-closing reactions. Similarly, reaction with hydrazine or its derivatives can lead to the formation of pyrazoles or pyridazines. The synthesis of various nitrogen-containing heterocycles often utilizes aromatic aldehydes as key building blocks. nih.govresearchgate.net

Table 2: Examples of Nitrogen-Containing Heterocycles Synthesized from Substituted Aldehydes

ReagentHeterocyclic ProductReaction Type
Primary Amine, IsocyanideImidazole derivativeMulti-component Reaction
HydrazinePyrazole derivativeCondensation/Cyclization
AmidrazoneTriazine derivativeCyclocondensation
β-Ketoester, Ammonia (B1221849)Pyridine derivativeHantzsch Synthesis

Building Blocks for Oxygen-Containing Heterocycles

The phenoxyacetate (B1228835) moiety of the title compound provides a scaffold for the synthesis of oxygen-containing heterocycles. nih.gov Intramolecular cyclization reactions, potentially involving the ester group and the aromatic ring, can lead to the formation of lactones fused to the benzene (B151609) ring. Furthermore, the aldehyde group can be used to introduce a side chain that subsequently participates in an O-heterocyclization.

For instance, a Reformatsky reaction with an α-haloester followed by hydrolysis and lactonization could yield a substituted benzofuranone. The synthesis of oxygen-containing heterocycles is a significant area of organic synthesis with various established methods. pku.edu.cnorganic-chemistry.org

Table 3: Potential Oxygen-Containing Heterocycles from this compound

Reaction SequenceResulting Heterocycle
1. Wittig reaction with a phosphorus ylide bearing a hydroxyl group. 2. Intramolecular Williamson ether synthesis.Substituted Benzofuran
1. Reduction of aldehyde to alcohol. 2. Intramolecular cyclization of the phenoxyacetate.Dihydrobenzofuran derivative
1. Baylis-Hillman reaction. 2. Intramolecular Michael addition.Chromane derivative

Role in the Construction of Macrocyclic Structures

The difunctional nature of this compound makes it a candidate for the synthesis of macrocyclic structures. High-dilution condensation reactions involving the aldehyde and a transformed ester functionality with a suitable difunctional linker could lead to the formation of large rings. For example, the ester could be hydrolyzed to a carboxylic acid and then coupled with a diamine, while the aldehyde undergoes Schiff base formation with the same diamine, leading to a macrocyclic imine that can be subsequently reduced.

Utilisation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms of the starting materials. The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs.

For example, in a Ugi-type reaction, the aldehyde could react with an amine, an isocyanide, and a carboxylic acid (potentially derived from the hydrolysis of the ester group in another molecule of the starting material) to rapidly generate a complex acyclic intermediate. beilstein-journals.org Similarly, it can be employed in Povarov reactions to construct tetrahydroquinoline derivatives or in Biginelli reactions to form dihydropyrimidinones. nih.gov

Table 4: Potential Multi-Component Reactions Involving this compound

MCR TypeOther ReactantsResulting Scaffold
Ugi ReactionAmine, Isocyanide, Carboxylic Acidα-Acylamino Amide
Passerini ReactionIsocyanide, Carboxylic Acidα-Acyloxy Amide
Biginelli ReactionUrea, β-KetoesterDihydropyrimidinone
Hantzsch Dihydropyridine Synthesisβ-Ketoester, AmmoniaDihydropyridine

Application in the Synthesis of Complex Natural Product Analogs (excluding biological activity/clinical data)

The substituted phenyl ring of this compound can serve as a foundational scaffold for the synthesis of analogs of complex natural products. Many natural products contain highly substituted aromatic cores. By strategically modifying the aldehyde and ester functionalities, and potentially the aromatic ring itself, this intermediate can be elaborated into structures that mimic portions of natural products. For instance, the aldehyde could be a handle for chain extension, while the ester allows for coupling with other fragments. The chloro and ethoxy substituents provide steric and electronic biases that can be exploited in diastereoselective reactions to build up stereochemically rich side chains.

Development of Novel Organic Reagents and Catalysts

The strategic placement of reactive sites on the aromatic ring of this compound makes it a candidate for the synthesis of specialized organic reagents and catalysts. The aldehyde group, in particular, serves as a versatile handle for a variety of chemical transformations.

While specific research on the direct application of this compound in catalysis is limited, its structural motifs are found in well-established catalyst frameworks. For instance, substituted salicylaldehydes are precursors to Schiff base ligands, which are integral to the design of a wide range of metal catalysts. The formyl group of this compound can readily undergo condensation reactions with primary amines to form Schiff bases. The electronic properties of the resulting ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned by the chloro and ethoxy substituents on the phenoxy ring.

The general synthetic approach to such Schiff base ligands derived from this compound would involve the reaction with a selected amine, as depicted in the following generalized reaction scheme:

Reactant 1Reactant 2Product TypePotential Application
This compoundPrimary Amine (R-NH₂)Schiff Base LigandCoordination Chemistry, Homogeneous Catalysis

Detailed research findings on the catalytic applications of reagents derived specifically from this compound are not extensively documented in peer-reviewed literature. However, the principles of catalyst design suggest its potential in asymmetric synthesis and oxidation catalysis, pending the formation of appropriate chiral Schiff base-metal complexes.

Integration into Materials Science Precursors

The application of this compound as a precursor in materials science, particularly for polymers and functional dyes, is an emerging area of interest. The reactivity of the aldehyde and the potential for modification of the ester group allow for its incorporation into larger macromolecular structures.

In the realm of polymer chemistry, the formyl group can be utilized in condensation polymerization reactions. For example, it can react with difunctional compounds, such as diamines or diols, to form polyimines (Schiff base polymers) or polyacetals, respectively. The chloro and ethoxy substituents on the phenoxy ring would be expected to influence the properties of the resulting polymer, such as its thermal stability and solubility.

A hypothetical polymerization reaction is outlined below:

Monomer 1Monomer 2Polymer TypePotential Feature
This compoundDiamine (H₂N-R-NH₂)PolyimineTunable electronic properties

With respect to functional dyes, the core structure of this compound can be chemically modified to create chromophoric systems. The aldehyde group is a key reactive site for the Knoevenagel condensation with active methylene compounds, a common strategy for the synthesis of coumarin (B35378) and cyanine-type dyes. The resulting molecules could potentially exhibit interesting photophysical properties, such as fluorescence or solvatochromism, influenced by the substitution pattern of the aromatic ring.

The synthesis of a dye precursor via Knoevenagel condensation can be generalized as follows:

Reactant 1Reactant 2Product TypePotential Application
This compoundActive Methylene Compound (e.g., malononitrile)Vinyl-substituted aromaticFunctional Dye Synthesis

While these applications are chemically plausible, it is important to note that the body of scientific literature with specific examples and detailed research findings for this compound in these advanced applications remains limited. The information presented is based on established principles of organic synthesis and materials chemistry.

Conclusion and Future Directions in Chemical Research on Ethyl 2 Chloro 6 Ethoxy 4 Formylphenoxy Acetate

Summary of Synthetic Achievements and Reactivity Insights

Specific, peer-reviewed synthetic procedures for ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate are not extensively documented. However, the general synthesis of phenoxyacetic acid derivatives typically involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with a haloacetate. In this case, the synthesis would likely proceed by the alkylation of 2-chloro-6-ethoxy-4-formylphenol with ethyl chloroacetate (B1199739) or a similar haloacetic acid ester in the presence of a base. The presence of multiple functional groups—an aldehyde, an ether, a chloro group, and an ester—on the aromatic ring suggests that the molecule possesses a rich and varied reactivity. The aldehyde group can undergo typical reactions such as oxidation, reduction, and condensation. The ester group is susceptible to hydrolysis under acidic or basic conditions. The aromatic ring itself could be subject to further electrophilic or nucleophilic substitution, although the existing substituents will direct these reactions to specific positions.

Unexplored Synthetic Avenues and Methodologies

Given the lack of dedicated research, numerous synthetic avenues for this compound remain unexplored. Alternative and potentially more efficient synthetic routes could be developed. For instance, multi-component reactions could offer a more streamlined approach to assembling this multi-functionalized molecule. The use of novel catalysts, such as phase-transfer catalysts or metal-organic frameworks, could improve reaction yields and selectivity. Furthermore, flow chemistry techniques could be employed for a more controlled and scalable synthesis.

Potential for Novel Chemical Transformations and Derivatizations

The unique combination of functional groups in this compound presents a fertile ground for novel chemical transformations and the synthesis of a diverse library of derivatives. The aldehyde functionality is a key handle for derivatization, allowing for the formation of imines, oximes, hydrazones, and various heterocyclic structures through condensation reactions. The ester group can be converted to other functional groups, such as amides or hydrazides, by reacting with amines or hydrazine (B178648), respectively. The chloro substituent on the aromatic ring could potentially participate in cross-coupling reactions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.

Outlook for Advanced Applications as a Synthetic Building Block

The multi-functional nature of this compound makes it a promising building block for the synthesis of more complex molecules. Its derivatives could be of interest in medicinal chemistry, agrochemistry, and materials science. The phenoxyacetic acid scaffold is a known pharmacophore in certain drugs, and the specific substitution pattern of this compound could lead to novel biological activities. The aldehyde group allows for its incorporation into polymers or its attachment to solid supports for various applications.

Directions for Further Theoretical and Computational Studies

To complement experimental investigations, theoretical and computational studies on this compound are warranted. Density Functional Theory (DFT) calculations could provide insights into its molecular structure, electronic properties, and spectroscopic characteristics. Computational modeling could be used to predict its reactivity and to explore the mechanisms of its potential chemical transformations. Such theoretical studies would be invaluable in guiding future experimental work and in unlocking the full potential of this understudied chemical compound.

Q & A

Q. What are the typical synthetic routes for ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate, and how do reaction conditions influence yield?

The synthesis involves nucleophilic substitution between a phenolic precursor (e.g., 2-chloro-6-ethoxy-4-formylphenol) and ethyl bromoacetate in the presence of a base like potassium carbonate. Refluxing in aprotic solvents (e.g., acetone or DMF) for 8–12 hours is common . Key variables include:

  • Solvent polarity : Higher polarity solvents (DMF) may enhance reaction rates but complicate purification.
  • Base strength : Anhydrous potassium carbonate improves esterification efficiency by minimizing hydrolysis .
  • Temperature control : Excessive heat may degrade the formyl group; monitoring via TLC (hexane:ethyl acetate, 3:1) is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Standard techniques include:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and ester linkage integrity. The formyl proton appears as a singlet near δ 10.1 ppm .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (expected: ~258.66 g/mol) and detects fragmentation patterns . Contradictions in spectral data (e.g., unexpected splitting) may arise from conformational flexibility or impurities. Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) can resolve these .

Q. What preliminary assays are used to screen the biological activity of this compound?

Initial screens focus on:

  • Antioxidant potential : DPPH radical scavenging assays, comparing activity to vanillin derivatives (e.g., ethyl vanillin shows ~3× higher potency than vanillin) .
  • Enzyme inhibition : Kinase or hydrolase inhibition assays using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cell lines (e.g., HeLa or HEK293) at concentrations ≤100 µM .

Advanced Research Questions

Q. How can computational modeling optimize substituent effects on reactivity and bioactivity?

Density functional theory (DFT) calculations predict electronic effects of substituents:

  • Chloro vs. ethoxy groups : The chloro group increases electrophilicity at the aromatic ring, while ethoxy enhances solubility .
  • Formyl group : Acts as a directing group for further functionalization (e.g., Schiff base formation) . Comparative studies with analogs (e.g., bromo or nitro derivatives) reveal halogen-dependent reactivity profiles .

Q. What strategies address contradictory bioactivity data across structural analogs?

Discrepancies in reported activities (e.g., antioxidant vs. cytotoxic effects) may stem from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, solvent controls).
  • Substituent positioning : Ortho-chloro vs. para-chloro isomers exhibit distinct electronic environments, altering target interactions . Validate findings using orthogonal assays (e.g., ROS detection alongside enzyme inhibition) .

Q. How does crystallographic analysis inform conformational stability and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

  • Puckering conformations : The cyclohexene ring may adopt envelope or half-chair conformations, influencing packing efficiency .
  • Intermolecular forces : Weak C–H···O hydrogen bonds stabilize crystal lattices, with dihedral angles between aromatic rings affecting π-π stacking . Disorder modeling (e.g., for halogenated phenyl rings) requires refinement with occupancy ratios .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

Advanced approaches include:

  • Target fishing : Affinity chromatography coupled with LC-MS/MS identifies binding proteins .
  • Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase or NADPH oxidase) using AutoDock Vina .
  • Metabolic profiling : Track biotransformation products (e.g., hydrolysis to acetic acid derivatives) via UPLC-QTOF-MS .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesImpact on PropertiesReference
Ethyl 2-(4-bromo-2-formylphenoxy)acetateBromine instead of chlorineHigher molecular weight (317.13 g/mol); enhanced electrophilicity
Ethyl 2-(4-nitro-6-methoxyphenoxy)acetateNitro group substitutionElectron-withdrawing effects increase oxidative stability
Ethyl vanillin derivativesMethoxy vs. ethoxy groupsEthoxy improves lipophilicity and membrane permeability

Methodological Frameworks

  • Experimental Design : Align synthesis and bioassays with conceptual frameworks (e.g., Hammett correlations for substituent effects) .
  • Data Validation : Use triplicate runs and statistical tools (e.g., ANOVA) to assess reproducibility, especially in conflicting datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.